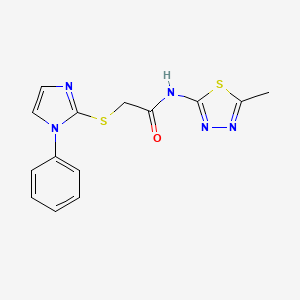

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a phenyl-substituted imidazole moiety via a thioacetamide bridge. This structure combines electron-rich aromatic systems with sulfur-containing groups, which are often associated with enhanced biological activity, particularly in anticancer and antimicrobial contexts . The 5-methyl group on the thiadiazole ring may influence lipophilicity and metabolic stability, while the phenyl-imidazole moiety could contribute to target binding through π-π interactions .

Synthetic routes for such compounds typically involve multi-step reactions, including cyclization of thiosemicarbazides (to form thiadiazoles) and nucleophilic substitution for thioether linkages . Characterization methods include FT-IR, NMR, and elemental analysis to confirm purity and structural integrity .

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS2/c1-10-17-18-13(22-10)16-12(20)9-21-14-15-7-8-19(14)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBDDZMTZPRTEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps. One common approach is the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with phenyl imidazole-2-thiol in the presence of a suitable coupling agent, such as carbodiimide, under controlled temperature and pH conditions.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are common, using reagents like alkyl halides or sulfonates.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Production of reduced derivatives.

Substitution: Generation of various substituted thiadiazole and imidazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide.

Case Studies

A notable study examined a series of thiadiazole derivatives for their anticancer effects. The results indicated significant cytotoxicity against several cancer types:

| Compound | Cancer Type | IC50 (μM) | Effect |

|---|---|---|---|

| N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide | Burkitt lymphoma P493 | 15.4 | Reduced growth in xenografts |

| Anthra[2,1-c][1,2,5]thiadiazole | Breast cancer | 12.7 | Induced apoptosis |

Antiviral Activity

Recent research has also focused on the antiviral potential of thiadiazole derivatives against various viruses. For example, compounds have been evaluated for their ability to inhibit hepatitis C virus replication by targeting viral polymerases .

Efficacy Data

The following table summarizes the antiviral efficacy of selected thiadiazole derivatives:

| Compound | Virus Targeted | EC50 (μM) | Mechanism |

|---|---|---|---|

| 5-Methyl thiazole derivative | Hepatitis C | 0.35 | Inhibition of NS5B RNA polymerase |

| N-(5-Nitrothiazol-2-yl) derivative | Dengue Virus | 2.1 | Disruption of viral replication |

Other Therapeutic Potentials

Beyond anticancer and antiviral applications, thiadiazole derivatives have shown promise in treating other conditions:

- Antimicrobial Activity : Several studies report that these compounds exhibit significant antibacterial properties against a range of pathogens.

Summary of Findings

A review highlighted various derivatives with notable antimicrobial activity:

| Compound | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|

| Thiadiazole derivative A | E. coli | 18 |

| Thiadiazole derivative B | S. aureus | 22 |

Mechanism of Action

The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets. It is known to inhibit STAT3, a transcription factor involved in various cellular processes, including cell growth and apoptosis. By inhibiting STAT3, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound shares structural motifs with several derivatives reported in the literature. Key analogues include:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., 4-chloro in 4d ) may enhance reactivity or target affinity, while alkyl groups (e.g., 5-methyl in the target compound) improve lipophilicity .

- Yield and Stability : Compounds with benzylthio or methylthio substituents (e.g., 5f , 5h ) exhibit higher yields (79–88%), suggesting favorable synthetic accessibility .

Anticancer Activity

- Compound 4y : Demonstrated potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 mmol L⁻¹) and A549 (IC₅₀ = 0.034 mmol L⁻¹) cell lines, attributed to its dual thiadiazole-thioacetamide structure .

Antimicrobial and Enzyme Inhibition

SAR Trends :

- Thioacetamide linkages improve membrane permeability.

- Bulky aryl groups (e.g., phenyl, chlorophenyl) enhance target affinity but may reduce solubility.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, particularly its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiadiazole ring and an imidazole moiety, which are known for their pharmacological significance.

1. Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 1 | HCT116 (Colon) | 3.29 | Induces apoptosis |

| 2 | MCF7 (Breast) | 0.28 | Inhibits tubulin polymerization |

| 3 | H460 (Lung) | 10 | DNA fragmentation and cell cycle arrest |

Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms including DNA fragmentation and disruption of tubulin dynamics . For instance, a study demonstrated that a related compound exhibited an IC50 value of 0.28 µg/mL against MCF7 cells, indicating potent anticancer activity .

2. Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with microbial targets.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| A | E. coli | 32.6 | Bactericidal |

| B | S. aureus | 47.5 | Bacteriostatic |

| C | A. niger | 25 | Fungicidal |

In particular, derivatives containing the thiadiazole moiety have shown significant antibacterial and antifungal activities against various pathogens, outperforming standard drugs like itraconazole . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

The biological activities of this compound can be attributed to several mechanisms:

Anticancer Mechanisms:

- Apoptosis Induction: Compounds induce programmed cell death in cancer cells by activating caspases and increasing reactive oxygen species (ROS).

- Cell Cycle Arrest: Some derivatives cause cell cycle arrest at specific phases, preventing proliferation.

Antimicrobial Mechanisms:

- Membrane Disruption: Thiadiazole derivatives can compromise bacterial cell membranes leading to cell lysis.

- Enzyme Inhibition: They may inhibit key enzymes involved in bacterial metabolism or replication.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives against multiple cancer cell lines. The results indicated that modifications to the thiadiazole ring significantly impacted anticancer efficacy, highlighting the importance of structure–activity relationships (SAR) .

Q & A

Basic: What are the common synthetic routes for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide?

The synthesis typically involves sequential functionalization of thiadiazole and imidazole moieties. Key steps include:

- Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) to generate the 1,3,4-thiadiazole ring.

- Imidazole-thiol coupling : Reaction of 2-mercaptoimidazole derivatives with chloroacetamide intermediates in the presence of a base (e.g., K₂CO₃) to form the thioether linkage.

- Purification : Recrystallization or column chromatography to isolate the final product with ≥95% purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of substituents (e.g., distinguishing between N- and S-alkylation sites).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identification of key functional groups (e.g., C=O at ~1675 cm⁻¹, C-N at ~1250 cm⁻¹) .

Basic: What standard biological assays are used to evaluate its pharmacological potential?

- Anticancer activity : Cytotoxicity assays (MTT or SRB) against cell lines like MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values compared to reference drugs (e.g., cisplatin).

- Enzyme inhibition : Testing against targets like aromatase (CYP19A1) via fluorometric or colorimetric assays .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Key parameters include:

- Temperature control : Maintaining 60–80°C during coupling steps to minimize side reactions.

- Catalyst selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiol-alkylation efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for this compound?

- Substituent variation : Introducing electron-withdrawing (e.g., -Cl) or electron-donating (e.g., -OCH₃) groups on the phenyl ring to modulate bioactivity.

- Bioisosteric replacement : Replacing the thiadiazole ring with oxadiazole or triazole to assess impact on target binding.

- Molecular docking : Computational modeling to predict interactions with enzymes (e.g., COX-2, aromatase) .

Advanced: How should researchers address contradictory data in biological activity studies?

- Dose-response validation : Replicate assays across multiple concentrations to confirm IC₅₀ consistency.

- Cell line specificity : Test activity against additional cell lines (e.g., non-cancer NIH3T3 fibroblasts) to rule off-target effects.

- Structural verification : Re-examine compound purity via HPLC and crystallography to ensure batch-to-batch consistency .

Advanced: What crystallographic tools are recommended for resolving its 3D structure?

- SHELX suite : For solving and refining X-ray diffraction data, particularly for small-molecule crystals.

- WinGX/ORTEP : Visualization of anisotropic displacement parameters and hydrogen-bonding networks.

- CCDC deposition : Validation of crystallographic data against established databases .

Advanced: How can biological targets of this compound be identified experimentally?

- Affinity chromatography : Immobilize the compound on a resin to pull down interacting proteins from cell lysates.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified enzymes (e.g., kinases).

- Gene knockout studies : CRISPR/Cas9-mediated deletion of suspected targets to assess loss of activity .

Advanced: What methodologies assess metabolic stability and ADME properties?

- LogP determination : Shake-flask method to quantify hydrophobicity, critical for predicting membrane permeability.

- Microsomal stability assays : Incubation with liver microsomes to measure oxidative degradation rates.

- Caco-2 monolayer assays : Evaluate intestinal absorption potential via transepithelial electrical resistance (TEER) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.